Enantiopurity Guarantee: Differentiated by Single (R)-Stereoisomer Specification
This compound is the single (R)-enantiomer, as confirmed by its IUPAC name (methyl 4-[(2R)-pyrrolidin-2-yl]benzoate hydrochloride) and canonical SMILES string which explicitly denotes the chiral center with the '@' symbol (COC(=O)C1=CC=C([C@H]2CCCN2)C=C1.Cl) . This is in direct contrast to the racemic mixture (CAS 908334-13-4), which is a 1:1 mixture of (R)- and (S)-enantiomers, as indicated by its SMILES string which lacks a stereochemical descriptor (COC(=O)C1=CC=C(C2CCCN2)C=C1) . The (S)-enantiomer (CAS 1203685-30-6) is also a single stereoisomer but with opposite configuration .
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Single (R)-enantiomer (100% theoretical enantiomeric excess) |
| Comparator Or Baseline | Racemic Mixture (CAS 908334-13-4): 1:1 mixture of (R)- and (S)-enantiomers (0% ee). (S)-enantiomer (CAS 1203685-30-6): Single (S)-enantiomer (100% ee). |
| Quantified Difference | The target is a pure single enantiomer, which is qualitatively different from the racemate and enantiomerically distinct from the (S)-form. |
| Conditions | Structural identity confirmed by IUPAC name and canonical SMILES from supplier data. |
Why This Matters
The use of a single enantiomer over a racemic mixture is a critical differentiator in asymmetric synthesis and chiral drug discovery, as it ensures a defined stereochemical outcome and avoids the confounding effects of the opposite enantiomer.
